1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring and a methoxyphenyl group. It is used as an intermediate in the synthesis of pharmaceutical and biological compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-2H-cyclopenta[b]pyridin-2-one: This compound shares a similar cyclopenta[b]pyridine ring structure but differs in its functional groups and overall reactivity.
3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another compound with a related ring system, used in different chemical and biological contexts.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-7-5-12(6-8-14)18-16(20)19-13-9-11-3-2-4-15(11)17-10-13/h5-10H,2-4H2,1H3,(H2,18,19,20) |
InChI Key |
HNEZAARPQRQMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2 |
Origin of Product |
United States |
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